Azanium;(3-bromo-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate
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Overview
Description
Azanium;(3-bromo-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate is a chemical compound with the molecular formula C10H18BrNO4S. . This compound is characterized by its unique bicyclic structure, which includes a bromine atom and a sulfonic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azanium;(3-bromo-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate typically involves the bromination of camphor derivatives followed by sulfonation. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired position on the camphor molecule .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonation processes, utilizing specialized equipment to handle the reagents and maintain the necessary reaction conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Azanium;(3-bromo-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the bromine or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like hydroxide ions, amines, and thiols for substitution reactions. Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride may be used in redox reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Azanium;(3-bromo-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Azanium;(3-bromo-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate involves its interaction with molecular targets through its functional groups. The bromine atom and sulfonic acid group can participate in binding and catalytic processes, influencing the activity of enzymes or other proteins .
Comparison with Similar Compounds
Similar Compounds
- D-3-Bromocamphor-8-sulfonic acid ammonium salt
- L-3-Bromocamphor-8-sulfonic acid ammonium salt
- 3-Bromocamphorsulfonic acid
Properties
Molecular Formula |
C10H18BrNO4S |
---|---|
Molecular Weight |
328.23 g/mol |
IUPAC Name |
azanium;(3-bromo-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate |
InChI |
InChI=1S/C10H15BrO4S.H3N/c1-9(2)6-3-4-10(9,5-16(13,14)15)8(12)7(6)11;/h6-7H,3-5H2,1-2H3,(H,13,14,15);1H3 |
InChI Key |
ARLPLMVJWOUPSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2Br)CS(=O)(=O)[O-])C.[NH4+] |
Origin of Product |
United States |
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